(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate: is a complex organic compound that features a fluorenyl group attached to a hydroxypropanoic acid backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (9H-fluoren-9-yl)methanol and (S)-2-amino-3-hydroxypropanoic acid.
Reaction Steps: The fluorenyl group is introduced via a carbonylation reaction, followed by the formation of the amide bond.
Conditions: The reaction is usually carried out under anhydrous conditions, using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control over temperature and pressure.
Purification: The product is purified using crystallization techniques to achieve high purity levels.
Mechanism of Action
Target of Action
The primary target of Fmoc-Ser-OH H2O is the amino group of peptides . It is used as a protecting group in peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the selective addition of other amino acids to the peptide chain .
Mode of Action
Fmoc-Ser-OH H2O acts as a protecting group for the amino group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Ser-OH H2O is involved in the synthesis of peptides , particularly in the Fmoc/tBu solid-phase peptide synthesis . It plays a crucial role in the assembly of peptides, allowing for the stepwise addition of amino acids to the peptide chain. The Fmoc group protects the amino group during the synthesis process, and is removed once the desired peptide sequence has been assembled .
Pharmacokinetics
The peptides synthesized using fmoc-ser-oh h2o can have diverse pharmacokinetic properties depending on their structure and composition .
Result of Action
The result of the action of Fmoc-Ser-OH H2O is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, Fmoc-Ser-OH H2O allows for the selective addition of other amino acids to the peptide chain .
Action Environment
The action of Fmoc-Ser-OH H2O is influenced by the chemical environment during peptide synthesis . The efficiency of the Fmoc protection and deprotection processes can be affected by factors such as the concentration of the base used for deprotection, the presence of scavengers, and the reaction times . Proper storage conditions, such as a temperature of 2-8°C, are also important for maintaining the stability of Fmoc-Ser-OH H2O .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser-OH H2O plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins during these processes. For instance, it is used in the presence of coupling reagents like HBTU or DIC to form peptide bonds. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed, typically using piperidine, to yield the free amino group of serine .
Cellular Effects
The effects of Fmoc-Ser-OH H2O on cells are primarily observed in the context of its role in peptide synthesis. When incorporated into peptides, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-Ser-OH H2O can be designed to interact with specific cell surface receptors, modulating signaling pathways such as MAPK or PI3K/Akt. These interactions can lead to changes in gene expression and alterations in cellular metabolism, affecting processes like cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Fmoc-Ser-OH H2O exerts its effects through the formation of peptide bonds during SPPS. The Fmoc group protects the amino group of serine, allowing for selective reactions with carboxyl groups of other amino acids. This protection is crucial for the stepwise synthesis of peptides. The removal of the Fmoc group by piperidine exposes the amino group, enabling further elongation of the peptide chain. This mechanism ensures the precise assembly of peptides with desired sequences and functionalities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Ser-OH H2O can change over time due to factors like stability and degradation. The compound is generally stable when stored at 2-8°C, but prolonged exposure to moisture or light can lead to degradation. Over time, this degradation can affect the efficiency of peptide synthesis, leading to incomplete reactions or impurities in the final product. Long-term studies in vitro have shown that peptides synthesized using Fmoc-Ser-OH H2O maintain their functionality, but the stability of the Fmoc group itself is a critical factor in ensuring consistent results .
Dosage Effects in Animal Models
The effects of Fmoc-Ser-OH H2O in animal models vary with dosage. At optimal dosages, peptides synthesized using this compound can effectively modulate biological processes without adverse effects. At high doses, there may be toxic or adverse effects, such as immune responses or off-target interactions. Studies have shown that careful optimization of dosage is essential to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Fmoc-Ser-OH H2O is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes like peptidyl transferases and proteases during the synthesis and degradation of peptides. These interactions can influence metabolic flux and the levels of various metabolites. For example, peptides synthesized using Fmoc-Ser-OH H2O can be designed to inhibit specific enzymes, altering metabolic pathways and affecting cellular functions .
Chemical Reactions Analysis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The fluorenyl group can be reduced under specific conditions.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like ammonia (NH3) under acidic conditions.
Major Products Formed:
Oxidation: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-carboxypropanoic acid.
Reduction: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid.
Substitution: Amide derivatives with various nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate: is compared with similar compounds:
Similar Compounds: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, (9H-Fluoren-9-yl)methoxy)carbonyl]amino}methyl)boronic acid.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5.H2O/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22);1H2/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKTJDSARSZJL-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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